molecular formula C12H19N3O3 B1375766 3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester CAS No. 1250997-56-8

3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester

Cat. No. B1375766
M. Wt: 253.3 g/mol
InChI Key: SKYCJNRFGSTZFH-UHFFFAOYSA-N
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Description

“3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester” is a useful research chemical compound . It is also known by its IUPAC name, "tert-butyl 3-(aminomethyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate" .


Molecular Structure Analysis

The molecular weight of this compound is 253.29 . Its molecular formula is C12H19N3O3 . The compound’s canonical SMILES is CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NO2)CN .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 81.6Ų . It has a rotatable bond count of 3 . It has a hydrogen bond acceptor count of 5 and a hydrogen bond donor count of 1 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds : Compounds similar to 3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester have been synthesized and characterized, providing insights into their chemical properties and potential applications in various fields of research (Musatov et al., 2011).

  • Structural Analysis : The study of similar compounds includes X-ray crystallography and spectroscopic methods, contributing to understanding the molecular structure and potential reactivity of such compounds (Çolak et al., 2021).

Chemical Reactions and Transformations

  • Reactivity with Other Chemicals : Research has been conducted on the reactivity of compounds with similar structures, exploring their potential in forming new chemical entities through various reactions (Mironovich & Shcherbinin, 2014).

  • Formation of Esters and Anhydrides : Studies have shown that similar compounds can be used in the synthesis of esters and anhydrides, indicating their versatility in organic synthesis and potential applications in pharmaceuticals (Pozdnev, 2009).

Potential Pharmacological Applications

  • Antiviral Activity : Research on related compounds has explored their antiviral properties, although specific results on efficacy vary (Ivashchenko et al., 2014).

  • Synthesis of Pharmacophores : Studies indicate that compounds with similar structures can be used to synthesize pharmacophores, which are essential components in drug design (Ostrovskyi et al., 2011).

Safety And Hazards

When handling this compound, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)17-11(16)15-5-4-10-8(7-15)9(6-13)14-18-10/h4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYCJNRFGSTZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 2
3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 3
3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 4
3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 5
3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 6
3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester

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